molecular formula C14H20N2O4 B14795079 tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate

tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate

Cat. No.: B14795079
M. Wt: 280.32 g/mol
InChI Key: JRORYNGKOWOAAH-UHFFFAOYSA-N
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Description

tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a benzo[b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or ketone precursor using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and scalable, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation over palladium on carbon

    Substitution: Alkyl halides, bases like sodium hydride

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Ethers, esters

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Carboxybenzyl (CBz) carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate

Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is unique due to its specific structure that combines a benzo[b][1,4]oxazine ring with a tert-butyl carbamate group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18)

InChI Key

JRORYNGKOWOAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO

Origin of Product

United States

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